molecular formula C9H14N4 B12663944 (3,3-Diethyl-1-triazenyl)pyridine CAS No. 52731-41-6

(3,3-Diethyl-1-triazenyl)pyridine

Cat. No.: B12663944
CAS No.: 52731-41-6
M. Wt: 178.23 g/mol
InChI Key: BEJOZACAWSQKJB-VAWYXSNFSA-N
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Description

(3,3-Diethyl-1-triazenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diethyl-1-triazenyl)pyridine typically involves the reaction of pyridine with a triazenylating agent. One common method is the reaction of pyridine with diethylamine and nitrous acid to form the triazenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3,3-Diethyl-1-triazenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the cleavage of the triazenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(3,3-Diethyl-1-triazenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Diethyl-1-triazenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(3,3-Diethyl-1-triazen-1-yl)pyridine
  • 3,3-Diethyl-1-(3-pyridyl-N-oxide)-triazene

Comparison: (3,3-Diethyl-1-triazenyl)pyridine is unique due to its specific substitution pattern and the presence of the triazenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the N-oxide derivative may exhibit different oxidation states and reactivity profiles.

Properties

CAS No.

52731-41-6

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N-ethyl-N-[(E)-pyridin-2-yldiazenyl]ethanamine

InChI

InChI=1S/C9H14N4/c1-3-13(4-2)12-11-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3/b12-11+

InChI Key

BEJOZACAWSQKJB-VAWYXSNFSA-N

Isomeric SMILES

CCN(CC)/N=N/C1=CC=CC=N1

Canonical SMILES

CCN(CC)N=NC1=CC=CC=N1

Origin of Product

United States

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